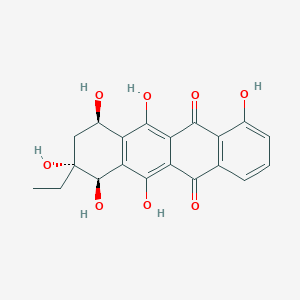
(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Rhodomycinone is a member of the anthracycline family of antibiotics, which are secondary metabolites produced by Streptomyces species. These compounds are known for their intense colors, ranging from yellow and red to purple and blue. Alpha-Rhodomycinone is particularly notable for its antibacterial and antitumor activities .
準備方法
Alpha-Rhodomycinone can be synthesized through various methods. One common approach involves the isolation of the compound from Streptomyces purpurascens. The process includes growing the isolate in a liquid medium, followed by extraction using ethyl acetate. The crude antibiotic complex is then purified using preparative Thin Layer Chromatography (TLC). Acid hydrolysis of each fraction and subsequent TLC leads to the identification of aglycones and sugars, confirming the presence of (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione .
化学反応の分析
Alpha-Rhodomycinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
科学的研究の応用
Alpha-Rhodomycinone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of anthracyclines. In biology, it serves as a tool for investigating the mechanisms of antibiotic resistance. In medicine, (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is studied for its potential use in cancer therapy due to its antitumor properties. Industrially, it is used in the production of various antibiotics and other bioactive compounds .
作用機序
The mechanism of action of (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves the intercalation of the compound into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and ultimately cell death. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, this compound effectively halts the growth of cancer cells .
類似化合物との比較
Alpha-Rhodomycinone is similar to other anthracyclines such as daunorubicin, doxorubicin, and idarubicin. it is unique in its specific aglycone structure and the types of sugar residues attached. This structural uniqueness contributes to its distinct biological activities and therapeutic potential. Similar compounds include beta-Rhodomycinone, gamma-Rhodomycinone, and epsilon-Rhodomycinone .
特性
CAS番号 |
17514-43-1 |
|---|---|
分子式 |
C20H18O8 |
分子量 |
386.4 g/mol |
IUPAC名 |
(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19-,20-/m1/s1 |
InChIキー |
XGUMQVUWZOLAQN-XFBPFBCZSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
異性体SMILES |
CC[C@]1(C[C@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
正規SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















